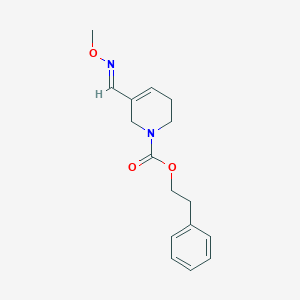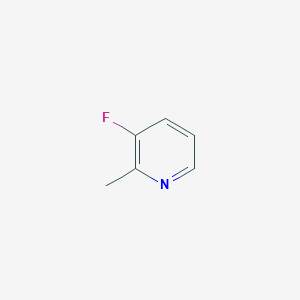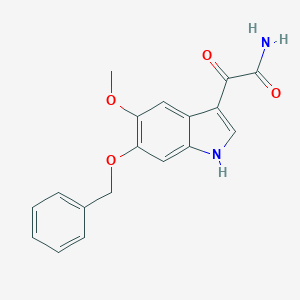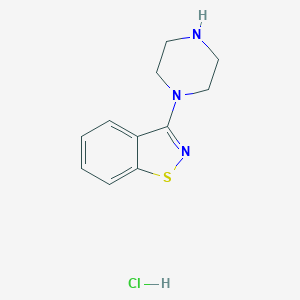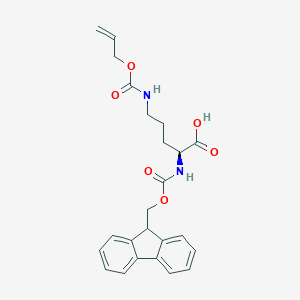
Fmoc-Orn(Alloc)-OH
Overview
Description
Fmoc-Orn(Alloc)-OH: is a derivative of the amino acid ornithine, which is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the allyloxycarbonyl (Alloc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino and side chain groups of ornithine, allowing for the selective deprotection and subsequent functionalization of peptides.
Mechanism of Action
Target of Action
Fmoc-Orn(Alloc)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids that make up the peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the N-terminus of the amino acids during synthesis .
Mode of Action
The Fmoc group is known to promote the association of building blocks due to its inherent hydrophobicity and aromaticity . In the process of peptide synthesis, the Fmoc group is cleaved by secondary amines such as piperidine, allowing the addition of the next amino acid in the sequence . The Alloc (allyloxycarbonyl) group on the ornithine residue is a protecting group for the side chain, which can be selectively removed in the presence of other protecting groups .
Biochemical Pathways
The use of this compound in peptide synthesis impacts the biochemical pathway of protein synthesis. It allows for the creation of specific peptide sequences in a controlled manner. The self-assembly of Fmoc-modified amino acids and short peptides results in unique and tunable morphologies of different functionalities .
Result of Action
The result of the action of this compound is the formation of a peptide with a specific sequence. This can be used in various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutic applications, and antibiotic properties .
Action Environment
The action of this compound can be influenced by environmental factors such as the solvent used in the peptide synthesis process. For instance, the self-assembly of Fmoc-modified amino acids and short peptides can be controlled by adjusting the solvent conditions .
Biochemical Analysis
Biochemical Properties
Fmoc-Orn(Alloc)-OH, like other Fmoc-modified amino acids, plays a role in biochemical reactions through its ability to promote the association of building blocks . This is largely due to the inherent hydrophobicity and aromaticity of the Fmoc moiety
Molecular Mechanism
They can form π-π interactions between Fmoc groups and side-chain phenyl rings, promoting self-assembly
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Alloc)-OH typically involves the protection of the α-amino group of ornithine with the Fmoc group and the side chain amino group with the Alloc group. The process generally follows these steps:
Fmoc Protection: The α-amino group of ornithine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Alloc Protection: The side chain amino group is then protected by reacting the Fmoc-protected ornithine with allyloxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-Orn(Alloc)-OH undergoes deprotection reactions to remove the Fmoc and Alloc groups. The Fmoc group is typically removed using a base such as piperidine, while the Alloc group is removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino groups react with activated carboxyl groups to form peptide bonds.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Alloc Deprotection: Palladium(0) catalyst with a hydrogen source.
Coupling Reagents: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and additives like hydroxybenzotriazole (HOBt).
Major Products:
Deprotected Ornithine: After removal of the Fmoc and Alloc groups, free ornithine is obtained.
Peptides: When used in SPPS, this compound contributes to the formation of peptides with specific sequences and functionalities.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Orn(Alloc)-OH is widely used in the synthesis of peptides, allowing for the incorporation of ornithine residues with protected side chains.
Biology:
Protein Engineering: The compound is used in the design of peptides and proteins with specific functional groups, aiding in the study of protein-protein interactions and enzyme mechanisms.
Medicine:
Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for drug discovery.
Industry:
Biomaterials: The compound is used in the development of biomaterials, such as hydrogels, for tissue engineering and drug delivery applications.
Comparison with Similar Compounds
Fmoc-Lys(Alloc)-OH: Similar to Fmoc-Orn(Alloc)-OH but with lysine instead of ornithine.
Fmoc-Dab(Alloc)-OH: Uses 2,4-diaminobutyric acid as the core amino acid.
Fmoc-Dap(Alloc)-OH: Uses 2,3-diaminopropionic acid as the core amino acid.
Uniqueness: this compound is unique due to the presence of the ornithine residue, which has an additional methylene group compared to lysine. This difference can influence the conformational flexibility and reactivity of the resulting peptides, making this compound a valuable tool in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLIOYNXBHZZBI-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373248 | |
| Record name | Fmoc-Orn(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147290-11-7 | |
| Record name | Fmoc-Orn(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



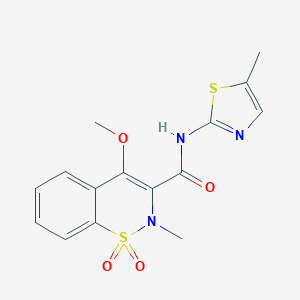
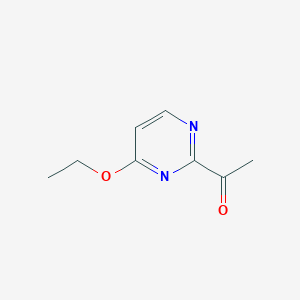
![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
